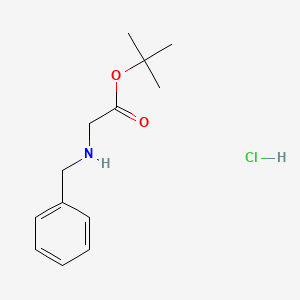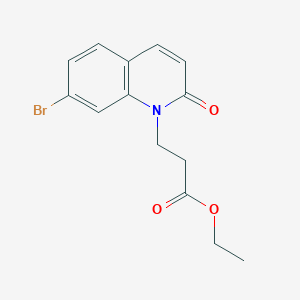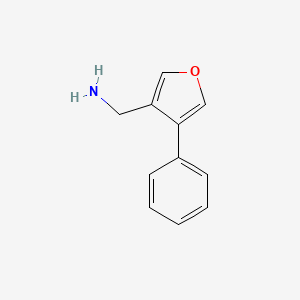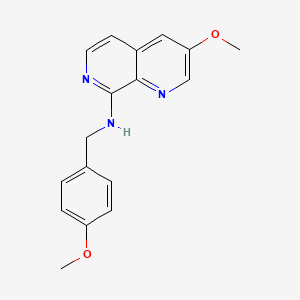
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is a compound with the molecular formula C13H17N2O6. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is present at the 6-position of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Nitration: The nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The protected amino group is then coupled with the benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid undergoes various chemical reactions, including:
Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Deprotection Agents: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Deprotected Amines: Formed by the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The nitro group can be reduced to an amino group, allowing for further functionalization. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)phenylacetic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid .
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H16N2O6 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-7-8-5-4-6-9(15(19)20)10(8)11(16)17/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
LBBAAVCATITTCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
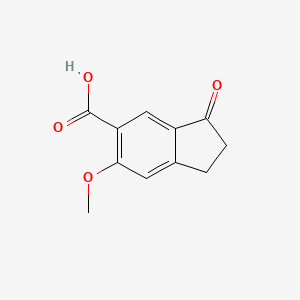
![S-[4-(4-Aminobutyl)phenyl] dimethylcarbamothioate](/img/structure/B8457718.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B8457724.png)
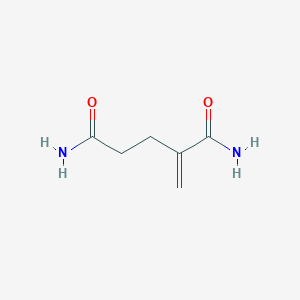
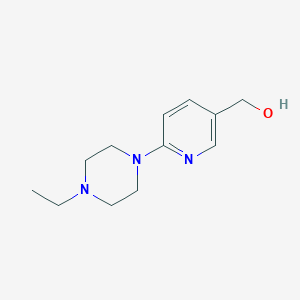
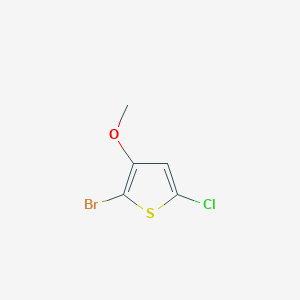
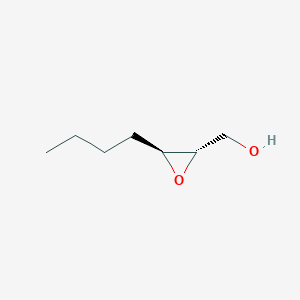
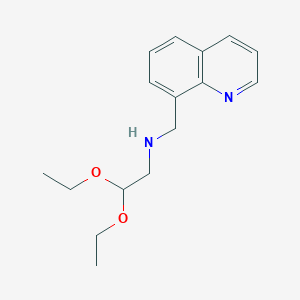
![8-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-5-amine](/img/structure/B8457764.png)
